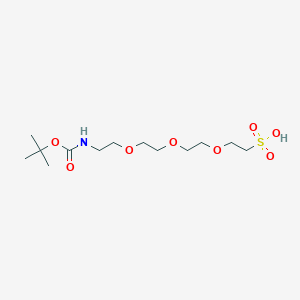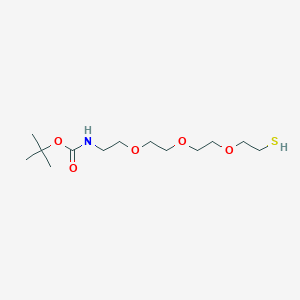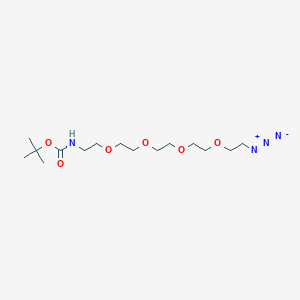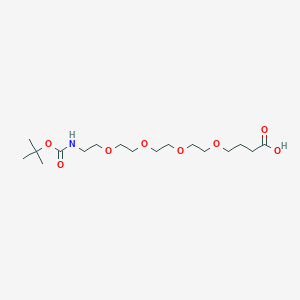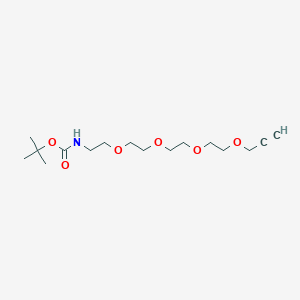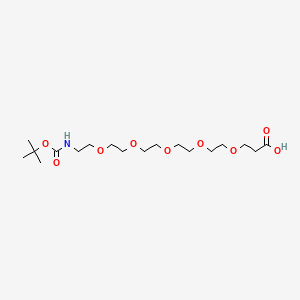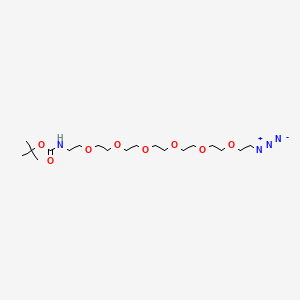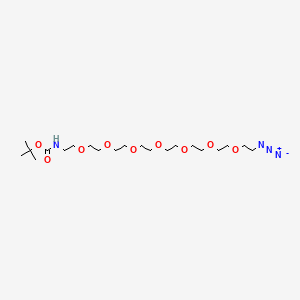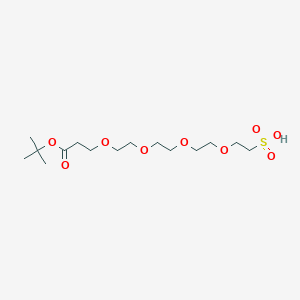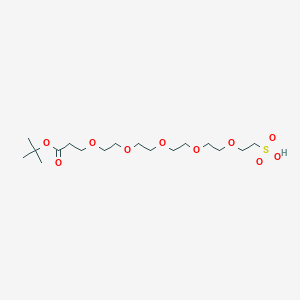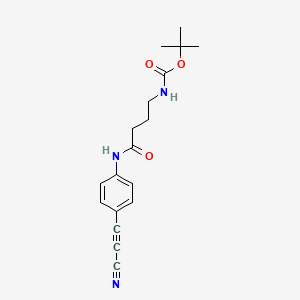
APN-C3-NH-Boc
Overview
Description
Mechanism of Action
Target of Action
APN-C3-NH-Boc is primarily used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the target protein’s degradation . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the target protein identified for degradation .
Mode of Action
This compound acts as a linker in PROTACs, connecting two essential ligands . One ligand binds to the E3 ubiquitin ligase, and the other binds to the target protein . This forms a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By forming PROTACs, this compound enables the selective degradation of specific target proteins .
Result of Action
The primary result of this compound’s action is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the function of the target protein. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.
Action Environment
The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the presence and concentration of the E3 ubiquitin ligase and the target protein, the stability of the PROTAC in different cellular environments, and the presence of competing molecules or pathways. The superior stability of this compound in aqueous media, human plasma, and living cells makes it a promising methodology for applications in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions
APN-C3-NH-Boc can be synthesized through a series of chemical reactions involving the formation of an alkyl/ether-based linker. The synthesis typically involves the following steps:
Formation of the Alkyne Group:
Carbamoylation: The next step involves the carbamoylation of the alkyne group to form the desired carbamate structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
APN-C3-NH-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the alkyne group reacts with azide-containing molecules to form triazoles.
Carbamoylation Reactions: The carbamate group can undergo further carbamoylation reactions to form more complex structures.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires copper catalysts and azide-containing molecules.
Carbamoylation: This reaction typically involves tert-butyl chloroformate and a suitable base under mild conditions.
Major Products Formed
The major products formed from these reactions include triazoles and carbamate derivatives, which are essential intermediates in the synthesis of PROTACs .
Scientific Research Applications
APN-C3-NH-Boc has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
APN-C4-NH-Boc: Similar to APN-C3-NH-Boc but with a longer alkyl chain.
APN-C2-NH-Boc: Similar to this compound but with a shorter alkyl chain.
APN-C3-NH-Fmoc: Similar to this compound but with a different protecting group
Uniqueness
This compound is unique due to its specific alkyl/ether-based structure, which provides optimal stability and reactivity for the synthesis of PROTACs. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) makes it a valuable reagent in click chemistry .
Properties
IUPAC Name |
tert-butyl N-[4-[4-(2-cyanoethynyl)anilino]-4-oxobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-18(2,3)24-17(23)20-13-5-7-16(22)21-15-10-8-14(9-11-15)6-4-12-19/h8-11H,5,7,13H2,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRZHJEZVBBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



